molecular formula C16H12F3N3O2S B3015076 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 625377-09-5

2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B3015076
CAS No.: 625377-09-5
M. Wt: 367.35
InChI Key: PDPBRBBSQVMFJO-UHFFFAOYSA-N
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Description

2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a pyridine ring substituted with cyano, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3-methoxybenzaldehyde, malononitrile, and trifluoroacetic acid.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Thiol reagents, halogenating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]thio}acetamide
  • 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfinyl}acetamide
  • 2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfonyl}acetamide

Uniqueness

2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano and methoxyphenyl groups contribute to its reactivity and potential biological activity.

Properties

IUPAC Name

2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-24-10-4-2-3-9(5-10)13-6-12(16(17,18)19)11(7-20)15(22-13)25-8-14(21)23/h2-6H,8H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPBRBBSQVMFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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